Product packaging for Imidazo[1,2-a]pyridine-2-carboximidamide(Cat. No.:)

Imidazo[1,2-a]pyridine-2-carboximidamide

Cat. No.: B15320988
M. Wt: 160.18 g/mol
InChI Key: BZNBLMFOZBKSCO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboximidamide is a nitrogen-bridged heterocyclic compound based on a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is found in a variety of therapeutic agents and is the subject of extensive scientific investigation due to its wide range of potential biological activities . Researchers value this core structure for its significant role in the development of novel pharmacological agents. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold and is a key structural component in several FDA-approved drugs, such as the anxiolytic alpidem and the insomnia treatment zolpidem, highlighting its therapeutic relevance . A primary area of research for imidazo[1,2-a]pyridine derivatives, including carboxamide and carboximidamide analogues, is in the field of infectious disease. Specifically, close structural analogues (imidazo[1,2-a]pyridine-3-carboxamides) have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB) . Some derivatives in this class have shown minimum inhibitory concentrations (MIC) in the low nanomolar range against replicating bacteria and maintain activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical Mtb strains . The mechanism of action for many anti-TB imidazo[1,2-a]pyridine amides (IPAs) involves targeting the oxidative phosphorylation pathway in mycobacteria by inhibiting the cytochrome bcc subunit QcrB, which is a crucial and validated target for new TB therapeutics . This makes compounds like this compound valuable tools for researching new mechanisms to combat drug-resistant tuberculosis. Beyond antitubercular activity, the imidazo[1,2-a]pyridine scaffold is also being explored for its potential in anticancer, antiviral, antibacterial, anti-inflammatory, and antiprotozoal research, making it a versatile template for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B15320988 Imidazo[1,2-a]pyridine-2-carboximidamide

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-2-carboximidamide

InChI

InChI=1S/C8H8N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5H,(H3,9,10)

InChI Key

BZNBLMFOZBKSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=N)N

Origin of Product

United States

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

  • Biology: It exhibits biological activities, such as anti-inflammatory and antitubercular properties, making it a candidate for drug development[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Medicine: Research has explored its use in developing therapeutic agents for treating diseases like tuberculosis and inflammation[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

Imidazo[1,2-a]pyridine-2-carboximidamide is compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carboxylic acid and imidazo[1,2-a]pyridine-2-carbohydrazide[_{{{CITATION{{{4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-[{{{CITATION{{{_3{Synthesis and cytotoxic activity evaluation of novel imidazopyridine ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01073-3). While these compounds share structural similarities, this compound stands out due to its unique functional groups and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrazine Derivatives

  • Structural Differences : Imidazo[1,2-a]pyrazine contains an additional nitrogen atom in the pyrazine ring (vs. pyridine in imidazo[1,2-a]pyridine), altering electronic density and steric interactions.
  • Pharmacological Activity : Pyrazine derivatives (e.g., compounds 10a–m) show reduced anticancer activity compared to pyridine analogs due to steric hindrance from electron-withdrawing groups (e.g., nitro at meta positions). For example, nitro-substituted pyrazine derivatives (10e, 10l) exhibit 2-fold lower activity than para-substituted analogs .
  • Key Finding : Removal of the 7th-position nitrogen in pyridine derivatives (e.g., compound 12b) enhances anticancer efficacy, achieving IC50 values of 11–13 µM against HepG2 and MCF-7 cells .

Imidazo[1,2-a]pyrimidine Derivatives

  • Therapeutic Applications: These derivatives are associated with anxiolytic, antihypertensive, and cardiovascular effects . For example, 2,3-dicyano-imidazo[1,2-a]pyrimidines are synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .
  • Limitation : While potent in neurological applications, they lack the broad-spectrum anticancer activity observed in imidazo[1,2-a]pyridine-2-carboximidamide derivatives .

Pyrido[1,2-a]benzimidazoles

  • Synthesis : Synthesized via multicomponent reactions involving benzimidazoles and aldehydes .
  • Activity Profile : These compounds exhibit antifungal and antibacterial properties but require complex synthetic routes, limiting scalability compared to imidazo[1,2-a]pyridine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Structural Feature Pharmacological Activity Key Substituents IC50 (µM) Reference
This compound Pyridine ring with carboximidamide at C2 Anticancer, antimicrobial Tertiary butylamine (C2), phenylamine (C3) 11–13 (HepG2, MCF-7)
Imidazo[1,2-a]pyrazine Pyrazine ring with additional nitrogen Moderate anticancer Nitro (para/meta), amines 22–25 (HepG2)
Imidazo[1,2-a]pyrimidine Pyrimidine ring with dual nitrogens Anxiolytic, cardiovascular Cyano, methyl groups N/A (preclinical)
Pyrido[1,2-a]benzimidazole Fused benzimidazole-pyridine system Antifungal Nitromethylene, aromatic aldehydes N/A (qualitative activity)

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Amine substituents at the 2nd and 3rd positions (e.g., 12b, 12i) enhance anticancer activity by promoting electrostatic interactions with cancer cell membranes .
  • Electron-Withdrawing Groups : Nitro groups reduce activity due to steric hindrance and unfavorable electronic effects, as seen in pyrazine derivatives (10e, 10l) .
  • Ring Nitrogen Count : Fewer nitrogen atoms (e.g., pyridine vs. pyrazine) improve bioavailability and target binding, as evidenced by the superior potency of imidazo[1,2-a]pyridine derivatives .

Biological Activity

Imidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, with a carboximidamide functional group that enhances its reactivity. This unique structure contributes to its varied biological activities, making it a significant subject of research in drug development.

Antimicrobial and Antiviral Properties

Research indicates that derivatives of this compound exhibit potent antiviral and antimicrobial activities. For instance, certain derivatives have shown efficacy against multidrug-resistant pathogens and have demonstrated the ability to inhibit viral replication mechanisms.

Antitubercular Activity

A notable area of research involves the compound's potential as an antitubercular agent . A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.025 μg/mL against drug-susceptible strains and significant activity against multidrug-resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural modifications in enhancing biological activity. For example:

  • Modifications to the N-methylthiophen-2-yl group at position 3 of the imidazo[1,2-a]pyridine ring have been explored to create compounds with improved anti-TB properties .
  • The presence of cyclic aliphatic rings on the amide nitrogen has been shown to enhance activity against M. tuberculosis strains .

Pharmacokinetics

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:

Compound IDPO Cmax (ng/mL)PO Tmax (h)IV t1/2 (h)IV Clearance (mL/min/kg)% F
134110.25543.135.8
1838500.5NDND31.1

These values indicate promising pharmacokinetic profiles for selected compounds, with high oral bioavailability and effective clearance rates .

Case Studies

Several studies have focused on the efficacy of imidazo[1,2-a]pyridine derivatives:

  • A study identified that compound 18 exhibited exceptional potency against both drug-sensitive and resistant strains of M. tuberculosis, outperforming existing clinical candidates like PA-824 by nearly tenfold in some cases .
  • Another investigation into imidazo[1,2-a]pyridine carboxamides revealed that modifications could lead to enhanced selectivity and reduced toxicity compared to traditional antitubercular agents .

Chemical Reactions Analysis

Synthetic Routes and Condensation Reactions

The synthesis of imidazo[1,2-a]pyridine-2-carboximidamide derivatives often involves condensation reactions between 2-aminopyridines and α-halocarbonyl or nitrile-containing precursors. Key methods include:

  • Copper-Catalyzed Aerobic Oxidative Synthesis :
    A CuI-catalyzed reaction between 2-aminopyridines and acetophenones enables the formation of imidazo[1,2-a]pyridines via an Ortoleva-King mechanism. Substituted carboximidamide derivatives can be accessed using ketones with amidine-functionalized side chains .

  • Multicomponent Reactions :
    The Groebke–Blackburn–Bienaymé (GBB) reaction facilitates the synthesis of 3-aminoimidazo[1,2-a]pyridines by combining 2-aminopyridines, aldehydes, and isocyanides. This method has been adapted for carboximidamide derivatives by incorporating amidine-containing aldehydes .

Reaction Type Conditions Yield Reference
CuI-catalyzed oxidativeAcetophenones, aerobic conditions60-86%
GBB multicomponentAldehydes, isocyanides, 80°C, 12h70-85%

Functionalization at the Carboximidamide Group

The amidine moiety (-C(=NH)NH₂) undergoes nucleophilic and electrophilic modifications :

  • Alkylation/Acylation :
    Reaction with alkyl halides or acyl chlorides generates N-alkylated or N-acylated derivatives. For example, treatment with 2-(diethylamino)ethyl chloride yields N-[2-(diethylamino)ethyl]this compound .

  • Salt Formation :
    The amidine group reacts with acids (e.g., HCl) to form stable salts, enhancing solubility for pharmacological applications .

  • Schiff Base Formation :
    Condensation with aldehydes produces imine-linked derivatives, useful in metal coordination chemistry .

Catalytic Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in transition-metal-catalyzed couplings :

  • Suzuki-Miyaura Coupling :
    Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the C3 position. For example, coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)this compound .

  • C-H Activation :
    Copper-catalyzed C-H functionalization with boronic acids enables regioselective sulfenylation or arylation .

Reaction Catalyst Substrate Yield Reference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acids65-78%
C-H SulfenylationCuI, K₂S₂O₈Thiophenols72-88%

Oxidative and Reductive Transformations

  • Oxidative Cyclization :
    Aerobic oxidation of imidazo[1,2-a]pyridine-2-carboximidamides in the presence of iodine or flavin catalysts forms fused tetracyclic structures via intramolecular C-N bond formation .

  • Reductive Amination :
    Reduction of nitro groups (e.g., in nitroolefin intermediates) with FeCl₃ generates amino-functionalized derivatives, critical for antitubercular agents .

Stability and Pharmacokinetics

  • In Vivo PK Profile :
    Oral administration of compound 18 in mice shows favorable bioavailability (%F = 31.1) and prolonged half-life (13.2 h) .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine-2-carboximidamide derivatives?

  • Answer : The synthesis typically involves cyclization reactions, multicomponent reactions (MCRs), and iodine-catalyzed protocols. For example, iodine-catalyzed reactions between 2-aminopyridines and α-haloketones or aldehydes are widely used to form the imidazo[1,2-a]pyridine core . Continuous flow synthesis has also been developed for imidazo[1,2-a]pyridine-2-carboxylic acids, offering improved efficiency and scalability compared to traditional batch methods .

Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity (e.g., chemical shifts for protons on the pyridine ring typically appear at δ 7.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formulas (e.g., experimental [M+H]+^+ peaks matching calculated values within 0.5 ppm accuracy) .
  • Melting point analysis : Used to assess purity and crystallinity (e.g., derivatives like 10i melt at 210–213°C) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Answer : These compounds exhibit diverse pharmacological properties:

  • Antimicrobial activity : Derivatives with secondary amine substituents show potent activity against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : Cytotoxicity screening in cell lines (e.g., HepG2, MCF-7) reveals IC50_{50} values as low as 10–21 µM for certain derivatives .
  • Anti-tuberculosis effects : Carboxamide derivatives demonstrate strong activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., NO2_2) : Enhance antimicrobial activity but may reduce solubility .
  • Aromatic substituents : Phenyl or aminophenyl groups at the 2-position improve cytotoxicity (e.g., compound 10k with a 4-aminophenyl group shows IC50_{50} = 13–15 µM in cancer cells) .
  • Hydrophobic side chains : Cyclohexylamine derivatives (e.g., 10j) exhibit balanced potency and selectivity across cell lines .

Q. What strategies optimize synthetic routes for imidazo[1,2-a]pyridine derivatives in terms of yield and scalability?

  • Answer : Advanced approaches include:

  • Flow chemistry : Reduces reaction time and improves reproducibility for carboxylic acid derivatives .
  • Friedländer condensation : Efficient for synthesizing fused imidazodipyridines using 3-amino-2-formylimidazo[1,2-a]pyridine precursors .
  • Catalyst screening : Iodine catalysis minimizes byproducts in one-pot syntheses .

Q. How can computational methods enhance the design of imidazo[1,2-a]pyridine-based therapeutics?

  • Answer : Techniques include:

  • Molecular docking : Predicts binding modes to biological targets (e.g., Mur ligase for antibacterial applications) .
  • Density functional theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • SAR modeling : Machine learning algorithms correlate substituent effects with activity profiles .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

  • Answer : Consider the following factors:

  • Cell line specificity : For example, compound 10i shows higher IC50_{50} in Vero cells (76 µM) vs. cancer cells (16–17 µM), suggesting selective toxicity .
  • Assay conditions : Variations in incubation time, serum concentration, or metabolic activity can alter results.
  • Mechanistic differences : Some derivatives may target pathways active in cancer but not in normal cells (e.g., apoptosis induction vs. DNA repair) .

Methodological Guidelines

  • For synthesis : Prioritize iodine-catalyzed or flow-based protocols for reproducibility .
  • For characterization : Combine NMR, HRMS, and X-ray crystallography (if available) for unambiguous structural confirmation .
  • For bioactivity testing : Use standardized cell lines (e.g., HepG2 for liver cancer) and validate results with orthogonal assays (e.g., Western blotting for target validation) .

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